Butanoic acid, 2-amino-4-(S-methylsulfinimidoyl)- (9CI)
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Overview
Description
Butanoic acid, 2-amino-4-(S-methylsulfinimidoyl)- (9CI) is a compound with a unique structure that includes an amino group, a butanoic acid backbone, and a sulfinimidoyl group.
Preparation Methods
The synthesis of Butanoic acid, 2-amino-4-(S-methylsulfinimidoyl)- involves several steps. One common method includes the reaction of butanoic acid derivatives with appropriate sulfinimidoyl reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .
Chemical Reactions Analysis
Butanoic acid, 2-amino-4-(S-methylsulfinimidoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfinimidoyl group to a sulfonyl group using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Butanoic acid, 2-amino-4-(S-methylsulfinimidoyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanoic acid, 2-amino-4-(S-methylsulfinimidoyl)- involves its interaction with specific molecular targets. The sulfinimidoyl group can form strong bonds with enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include:
2-amino-4-(S-butylsulfonimidoyl)butanoic acid: This compound has a butyl group instead of a methyl group, which can alter its chemical properties and applications.
2-amino-4-(S-methylsulfonimidoyl)butanoic acid: This compound has a sulfonimidoyl group instead of a sulfinimidoyl group, affecting its reactivity and stability.
Properties
CAS No. |
1115-85-1 |
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Molecular Formula |
C5H12N2O2S |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
2-amino-4-(methylsulfinimidoyl)butanoic acid |
InChI |
InChI=1S/C5H12N2O2S/c1-10(7)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9) |
InChI Key |
GDKPBBOEJXPASI-UHFFFAOYSA-N |
SMILES |
CS(=N)CCC(C(=O)O)N |
Canonical SMILES |
CS(=N)CCC(C(=O)O)N |
Synonyms |
Butanoic acid, 2-amino-4-(S-methylsulfinimidoyl)- (9CI) |
Origin of Product |
United States |
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